molecular formula C13H17BrO3 B8126251 4-((3-Bromo-4-methylphenoxy)methyl)-2,2-dimethyl-1,3-dioxolane

4-((3-Bromo-4-methylphenoxy)methyl)-2,2-dimethyl-1,3-dioxolane

Cat. No.: B8126251
M. Wt: 301.18 g/mol
InChI Key: PSAQLWAFXVNJGC-UHFFFAOYSA-N
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Description

4-((3-Bromo-4-methylphenoxy)methyl)-2,2-dimethyl-1,3-dioxolane is an organic compound that features a brominated phenoxy group attached to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Bromo-4-methylphenoxy)methyl)-2,2-dimethyl-1,3-dioxolane typically involves multiple steps. One common route includes the bromination of 4-methylphenol to introduce the bromine atom, followed by the formation of the phenoxy group. This intermediate is then reacted with 2,2-dimethyl-1,3-dioxolane under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-((3-Bromo-4-methylphenoxy)methyl)-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phenoxy derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

4-((3-Bromo-4-methylphenoxy)methyl)-2,2-dimethyl-1,3-dioxolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((3-Bromo-4-methylphenoxy)methyl)-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets. The brominated phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The dioxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Bromo-4-methylphenoxy)benzonitrile
  • 3-Bromo-4-methoxyphenethyl isocyanate
  • 4-Methyl-6,7-dihydroxycoumarin

Uniqueness

4-((3-Bromo-4-methylphenoxy)methyl)-2,2-dimethyl-1,3-dioxolane is unique due to its combination of a brominated phenoxy group and a dioxolane ring. This structural arrangement provides distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

4-[(3-bromo-4-methylphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO3/c1-9-4-5-10(6-12(9)14)15-7-11-8-16-13(2,3)17-11/h4-6,11H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAQLWAFXVNJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2COC(O2)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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